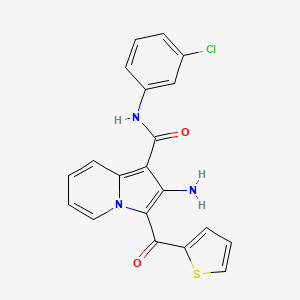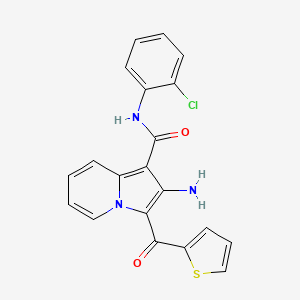![molecular formula C20H18N6O2 B15001324 7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B15001324.png)
7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound that features an indole moiety, a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin core, and a methoxy group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The subsequent steps involve the formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the indole ring.
科学研究应用
7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.
Medicine: It may have therapeutic potential due to its structural similarity to biologically active compounds.
Industry: The compound can be used in the development of new materials and chemical products.
作用机制
The mechanism of action of 7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing cellular signaling pathways. The compound’s effects are mediated through its ability to modulate these interactions, leading to changes in cellular functions .
相似化合物的比较
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A psychoactive compound with structural similarities to the indole moiety.
Serotonin: A neurotransmitter with an indole structure, involved in mood regulation.
Uniqueness
7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its combination of the indole moiety with the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin core.
属性
分子式 |
C20H18N6O2 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
11-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C20H18N6O2/c1-12-23-20-22-11-16-18(26(20)24-12)6-8-25(19(16)27)7-5-13-10-21-17-4-3-14(28-2)9-15(13)17/h3-4,6,8-11,21H,5,7H2,1-2H3 |
InChI 键 |
PFRYLRPXWPPGEJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CCC4=CNC5=C4C=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-7-{2-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001243.png)
![7-[4-(Cyclopentyloxy)-3-methoxyphenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15001249.png)
![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-fluorobenzamide](/img/structure/B15001259.png)
![N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-phenylacetamide](/img/structure/B15001265.png)
![2-((4-chlorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B15001270.png)
![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B15001273.png)

![7-(4-chlorophenyl)-3-(3-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001289.png)

![3-(4-fluorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15001317.png)
![7-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15001321.png)
![1-(1H-benzimidazol-2-yl)-4-(3-hydroxy-4-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15001334.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15001337.png)
![(3Z)-1-(4-chlorobenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15001339.png)
